N-butyl-3-iodo-4-methoxybenzamide

Description

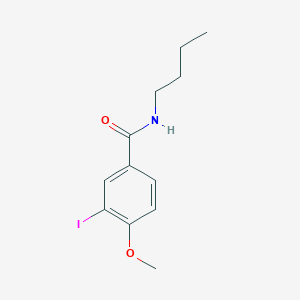

N-butyl-3-iodo-4-methoxybenzamide (CAS: 909227-26-5) is a benzamide derivative with the molecular formula C₁₂H₁₆INO₂ and a molar mass of 333.17 g/mol . Key physicochemical properties include a predicted density of 1.478 g/cm³, boiling point of 394.9°C, and pKa of 14.67 . Structurally, it features an iodine atom at the 3-position, a methoxy group at the 4-position, and an N-butyl chain on the benzamide scaffold.

Properties

Molecular Formula |

C12H16INO2 |

|---|---|

Molecular Weight |

333.16 g/mol |

IUPAC Name |

N-butyl-3-iodo-4-methoxybenzamide |

InChI |

InChI=1S/C12H16INO2/c1-3-4-7-14-12(15)9-5-6-11(16-2)10(13)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |

InChI Key |

ZCNQKQJPTUQRBU-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)OC)I |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison of N-butyl-3-iodo-4-methoxybenzamide with similar benzamide derivatives, focusing on structural features, physicochemical properties, and biological applications.

Structural and Physicochemical Comparison

Key Observations:

Substituent Impact: Iodine: Present in both this compound and P-(¹²³I)-MBA, iodine enhances molecular weight and lipophilicity, which may improve membrane permeability and receptor binding. Its radioactive isotope (¹²³I) in P-(¹²³I)-MBA enables diagnostic imaging . N-Substituents: The N-butyl group in the main compound contrasts with the piperidinylethyl group in P-(¹²³I)-MBA. The latter’s bulkier, heterocyclic substituent likely enhances sigma receptor affinity, as evidenced by its tumor uptake efficacy (tumor-to-background ratio = 2.04) .

Physicochemical Properties :

- This compound’s pKa (14.67) suggests weak basicity, which may influence solubility and absorption. Its density and boiling point align with aromatic iodinated compounds.

- P-(¹²³I)-MBA’s higher molecular weight (~463.2) reflects its extended N-substituent, which may reduce metabolic clearance compared to the butyl analog.

Sigma Receptor Targeting

- P-(¹²³I)-MBA : Demonstrated selective uptake in breast tumors (8/10 patients) via sigma receptor binding, validated by SPECT imaging . The piperidinylethyl group likely optimizes receptor interaction.

- This compound: While structurally similar, the absence of a piperidine moiety may reduce sigma receptor affinity. However, its iodine atom and moderate lipophilicity position it as a candidate for further studies in receptor-mediated diagnostics or therapy.

Comparative Efficacy

- Tumor Uptake : P-(¹²³I)-MBA’s tumor-to-background ratio (2.04) sets a benchmark for iodinated benzamides . This compound’s efficacy remains unvalidated but warrants investigation given its structural parallels.

Other Analogs

- 3j and 3r: These non-iodinated benzamides lack the steric and electronic features critical for sigma receptor binding. Their applications likely diverge toward non-cancer targets, such as antimicrobial or metabolic pathways, though specific data are unavailable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.